![molecular formula C64H114N10O17 B1140345 Orfamide A CAS No. 939960-34-6](/img/structure/B1140345.png)
Orfamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species . It’s a biosurfactant involved in lysis of oomycete zoospores, biocontrol of Rhizoctonia, and insecticidal activity against aphids .
Synthesis Analysis
The main orfamide compound produced by the P. protegens group is orfamide A, while the related strains Pseudomonas sp. CMR5c and CMR12a produce orfamide B . The structures of these two CLPs were determined by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis . Orfamide A and orfamide B differ only in the identity of a single amino acid .Molecular Structure Analysis
Orfamide A consists of 10 amino acids and a 3-hydroxydodecanoic or tetradecanoic acid tail . The presence of the macrocycle between Thr3 CHβ and Val10 C’ was inferred from MS/MS analysis .Chemical Reactions Analysis
Orfamide A triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii, causing its deflagellation, and thus leads to its immobilization .Physical And Chemical Properties Analysis
Orfamide A is characterized by detailed NMR analysis that allowed to determine the amino acid sequence and the presence of the N-terminal fatty acid moiety .Scientific Research Applications
Bacterial-Algal Interactions
Orfamide A plays a significant role in bacterial-algal interactions, specifically involving Ca2+ signalling pathways . The bacterium Pseudomonas protegens secretes Orfamide A, which triggers a Ca2+ signal, causing the deflagellation of the green microalga Chlamydomonas reinhardtii . This prevents the algae from escaping the bacterial attack .
Membrane Destabilization
Orfamide A, like many bacterial cyclic lipopeptides (CLiPs), interacts with lipid components of membranes and destabilizes them . This property is common among lipidated cyclopeptides such as daptomycin .
Insecticidal Properties
Orfamide A has been identified as an insecticidal metabolite produced by Pseudomonas protegens . It induces mortality in adult green peach aphids .
Antifungal Properties
Orfamide A has been characterized as an antifungal agent . It blocks appressoria formation in M. oryzae isolates and reduces the number of sporulating blast lesions in M. oryzae-infected plants .
Algicidal Properties
Orfamide A has been characterized as an algicidal agent . It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii, causing its deflagellation, and thus leads to its immobilization .
Anti-Parasitic Properties
Orfamide A has shown acute toxicity against Trypanosoma brucei, the parasite causing African sleeping sickness .
Mechanism of Action
Target of Action
Orfamide A, a cyclic lipodepsipeptide produced by various Pseudomonas species, primarily targets Ca2+ channels of the transient receptor potential (TRP)-type , including TRP5, TRP11, TRP15 (also known as ADF-1), and TRP22 . These channels play a crucial role in various cellular processes, including signal transduction, ion homeostasis, and cell viability .
Mode of Action
The action of Orfamide A is dependent on its interaction with these Ca2+ channels. The N-terminal amino acids of the linear part and the terminal fatty acid tail of Orfamide A are highly important for its activity . By interacting with these channels, Orfamide A triggers a Ca2+ signal, causing various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by Orfamide A involves Ca2+ signaling . The compound triggers an increase in cytosolic Ca2+, which is based on a Ca2+ influx where external calcium is imported into the cell . This leads to various downstream effects, including rapid deflagellation of algal cells .
Pharmacokinetics
The compound’s bioactivity has been confirmed in various organisms, indicating that it can be absorbed and distributed effectively .
Result of Action
The primary result of Orfamide A’s action is the deflagellation of algal cells , rendering them immotile . This is a rapid response, occurring within one minute of exposure to Orfamide A . This action prevents the escape of algae from bacterial attack . In addition, Orfamide A has been found to have insecticidal activity .
Action Environment
The action of Orfamide A can be influenced by various environmental factors. For instance, the concentration of Orfamide A in the microenvironment of an organism can affect the compound’s action . Additionally, the presence of other organisms can also influence the action of Orfamide A. For example, certain bacteria can inactivate and degrade Orfamide A, thereby reducing its impact .
Safety and Hazards
Future Directions
The structural correction of Orfamide A by chemical synthesis and analysis was confirmed by biological activity comparison in Chlamydomonas reinhardtii, which indicated compound configuration to be important for bioactivity . Future research could focus on the development of a more reliable method using a building block with a preformed ester bond .
properties
IUPAC Name |
(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLBAYDTRBYBA-NZZMYBQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H114N10O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102456656 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.